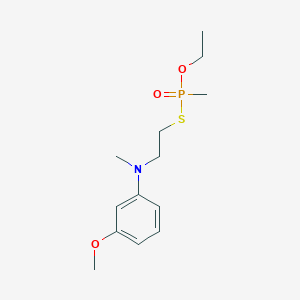
Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester is an organophosphate compound. It is known for its dual-use nature, having applications in both the synthesis of pesticides and pharmaceuticals, as well as being a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
The synthesis of Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester involves several steps. One common method includes the reaction of methylphosphonothioic dichloride with ethanol to form the ethyl ester. This intermediate is then reacted with 2-((3-methoxyphenyl)methylamino)ethyl chloride under basic conditions to yield the final product . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form phosphonothioates.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
Industry: It is used in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester involves its interaction with molecular targets such as enzymes. It can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphate compounds used as nerve agents.
Comparison with Similar Compounds
Methylphosphonothioic acid O-ethyl S-(2-((3-methoxyphenyl)methylamino)ethyl) ester can be compared with other similar compounds such as:
O-Ethyl methylphosphonothioic acid: Another organophosphate with similar applications in pesticide and nerve agent synthesis.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: A compound with similar chemical structure and reactivity.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Another related compound used in similar applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
41294-02-4 |
|---|---|
Molecular Formula |
C13H22NO3PS |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C13H22NO3PS/c1-5-17-18(4,15)19-10-9-14(2)12-7-6-8-13(11-12)16-3/h6-8,11H,5,9-10H2,1-4H3 |
InChI Key |
ZWLGQSGIGKMDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SCCN(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


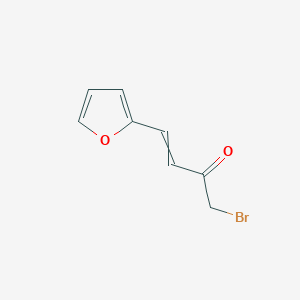

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
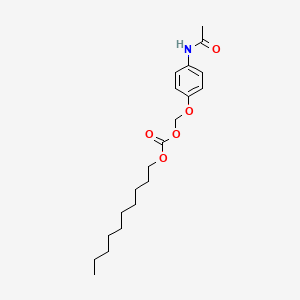
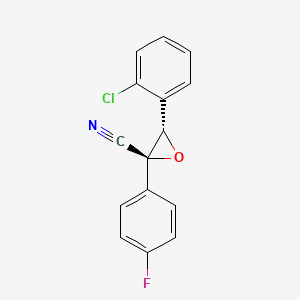
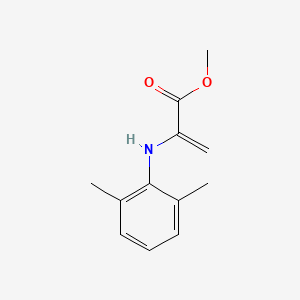
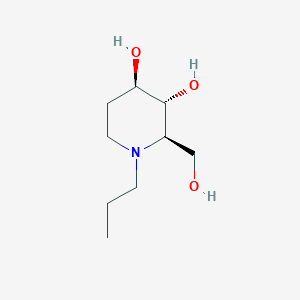

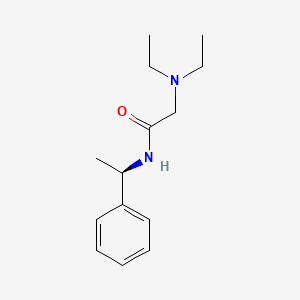
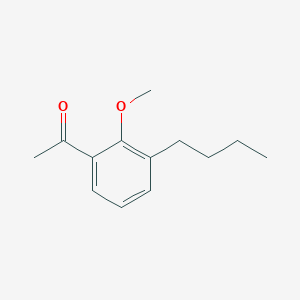
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
